molecular formula C20H17NO4 B2737064 Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate CAS No. 696628-20-3

Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate

Cat. No.: B2737064
CAS No.: 696628-20-3
M. Wt: 335.359
InChI Key: ZCNXLMSUYGCKRU-UHFFFAOYSA-N
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Description

Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate is an organic compound with the molecular formula C20H17NO4 It is known for its complex structure, which includes a naphthalene ring system substituted with an anilinocarbonyl group and an ester functional group

Scientific Research Applications

Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate typically involves the esterification of {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Mechanism of Action

The mechanism of action of Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[3-(benzoyl)-2-naphthyl]oxy}acetate
  • Methyl {[3-(phenylcarbamoyl)-2-naphthyl]oxy}acetate
  • Methyl {[3-(p-tolylcarbamoyl)-2-naphthyl]oxy}acetate

Uniqueness

Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate is unique due to the presence of the anilinocarbonyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[3-(phenylcarbamoyl)naphthalen-2-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-19(22)13-25-18-12-15-8-6-5-7-14(15)11-17(18)20(23)21-16-9-3-2-4-10-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNXLMSUYGCKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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